N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide
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Description
N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C15H13Cl2NO2S and its molecular weight is 342.23. The purity is usually 95%.
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Scientific Research Applications
Vibrational Spectroscopic Signatures and Molecular Characterization
Research has shown that similar molecules are characterized to obtain vibrational signatures using Raman and Fourier transform infrared spectroscopy, supported by density functional theory (DFT) calculations. Such studies provide insights into the molecular structure, inter and intra-molecular hydrogen bonds, and vibrational wavenumbers, crucial for understanding the stereo-electronic interactions that lead to molecular stability. The analysis helps in comprehending the impact of substituents like chlorine and methoxy groups on the molecule's geometry and interactions (Jenepha Mary et al., 2022).
Synthesis and Biological Screening
Another aspect of research involves the synthesis and characterization of derivatives through various chemical transformations. Studies have synthesized series of compounds by modifying the core structure and evaluating them against biological targets such as enzymes. These compounds have been analyzed using spectroscopic methods to confirm their structures and screened for activities like enzyme inhibition, indicating their potential in drug discovery (Rehman et al., 2013).
Antimicrobial and Anticancer Activities
Derivatives of "N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide" have been evaluated for their antimicrobial and anticancer activities. Research includes the synthesis of sulfanilamide derivatives, exploring their crystal structures, and assessing their biological activities against bacterial and fungal strains. These studies are foundational for developing new therapeutic agents with potential antimicrobial and anticancer properties (Lahtinen et al., 2014).
Chemiluminescence and Photophysical Properties
Investigations into the chemiluminescence properties of sulfanyl-substituted compounds have been conducted, revealing their potential in developing new chemiluminescent materials. These studies focus on the synthesis, characterization, and photophysical properties of such compounds, offering insights into their applications in scientific and technological fields (Watanabe et al., 2010).
Pharmacophore Hybridization for Anticancer Properties
The pharmacophore hybridization approach is employed to design drug-like small molecules, including those with anticancer properties. This involves synthesizing hybrid molecules combining different pharmacophoric elements to enhance therapeutic potential. Such research underscores the importance of innovative chemical synthesis in drug development (Yushyn et al., 2022).
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-20-11-3-5-12(6-4-11)21-9-15(19)18-14-7-2-10(16)8-13(14)17/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDFHPMUPDAOGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.